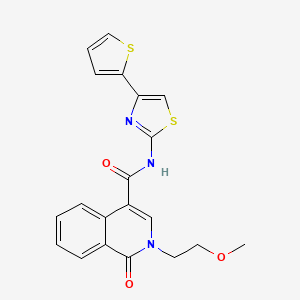
3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 2-chloroprop-2-en-1-yl substituent and two methoxy groups at positions 6 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the 2-chloroprop-2-en-1-yl Group: The 2-chloroprop-2-en-1-yl group can be introduced via a nucleophilic substitution reaction using appropriate chlorinated precursors.
Methoxylation: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropropenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
3-(2-chloroprop-2-en-1-yl)quinazolin-4(3H)-one: Lacks the methoxy groups at positions 6 and 7.
6,7-dimethoxyquinazolin-4(3H)-one: Lacks the 2-chloroprop-2-en-1-yl group.
3-(2-bromoprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one: Contains a bromine atom instead of chlorine.
Uniqueness
The presence of both the 2-chloroprop-2-en-1-yl group and the methoxy groups at positions 6 and 7 makes 3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one unique. This combination of substituents can confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H13ClN2O3 |
|---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
3-(2-chloroprop-2-enyl)-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C13H13ClN2O3/c1-8(14)6-16-7-15-10-5-12(19-3)11(18-2)4-9(10)13(16)17/h4-5,7H,1,6H2,2-3H3 |
InChI Key |
HOYMVWTZFYNZSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=C)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11001728.png)
![1-(1H-indazol-3-yl)-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11001732.png)
![methyl (7-hydroxy-4-methyl-2-oxo-8-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}-2H-chromen-3-yl)acetate](/img/structure/B11001737.png)
![methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B11001746.png)


![N-(2-methoxyphenyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11001773.png)
![N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B11001787.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B11001791.png)
![2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]benzamide](/img/structure/B11001797.png)

![N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B11001800.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11001801.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B11001802.png)
